

4-bromo-2-methoxy-6-methylphenol CAS 86232-54-4

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Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylphenol

Cat. No.: B1338921

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An In-Depth Technical Guide to **4-bromo-2-methoxy-6-methylphenol** (CAS 86232-54-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects and synthesis of **4-bromo-2-methoxy-6-methylphenol** is limited in publicly available scientific literature. The information presented herein is substantially based on data from structurally analogous compounds to provide a predictive context for its potential properties and applications. All experimental protocols and discussions of signaling pathways should be interpreted as illustrative guides for the potential evaluation of this compound.

Core Compound Information

4-bromo-2-methoxy-6-methylphenol is an organic compound characterized by a phenol ring substituted with bromo, methoxy, and methyl groups.^[1] Its structure suggests potential for a range of biological activities and applications as a chemical intermediate.^{[1][2]}

Table 1: Physicochemical Properties of **4-bromo-2-methoxy-6-methylphenol**

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 86232-54-4 | [1] [3] [4] [5] |
| Molecular Formula | C ₈ H ₉ BrO ₂ | [1] [4] [5] |
| Molecular Weight | 217.06 g/mol | [1] [3] [4] |
| Appearance | Reported as both liquid and powder/crystalline solid | [1] [5] |
| Purity | Commercially available in purities of ≥95% and 97% | [1] [4] |
| Storage | Recommended to be sealed in a dry environment at 2-8°C or room temperature | [3] [4] |
| SMILES Code | OC1=C(C)C=C(Br)C=C1OC | [3] |

Potential Biological Activities and Quantitative Data from Structurally Related Compounds

Due to the scarcity of direct quantitative data for **4-bromo-2-methoxy-6-methylphenol**, this section presents data from structurally related bromophenols and methoxyphenols. This information provides a comparative context for its potential biological activities. The phenolic hydroxyl group is a key feature suggesting potential antioxidant activity, while the bromine atom can enhance antimicrobial and cytotoxic effects.[\[2\]](#)

Antioxidant Activity

The phenolic moiety suggests potential for radical scavenging.[\[2\]](#)

Table 2: Radical Scavenging Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC ₅₀ Value (µM) | Reference |
|--|-------|-----------------------------|---------------------|
| Eugenol (4-allyl-2-methoxyphenol) | DPPH | 750 | [2] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | >10,000 | [2] |

Cytotoxic Activity

Bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[\[2\]](#)

Table 3: Cytotoxic Activity of Structurally Related Bromophenols

| Compound | Cell Line | IC ₅₀ Value (µM) | Reference |
|---|------------------------------|-----------------------------|---------------------|
| (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Inhibited viability | [6] |
| N-(5-methoxyphenyl)methoxybenzenesulphonamides (brominated derivatives) | MCF7 (Breast adenocarcinoma) | Sub-micromolar to nanomolar | [7] |

Experimental Protocols

Proposed Synthesis of 4-bromo-2-methoxy-6-methylphenol

A direct, detailed protocol for the synthesis of **4-bromo-2-methoxy-6-methylphenol** is not readily available in the literature. However, based on standard bromination procedures for phenols, a plausible synthetic route can be proposed starting from 2-methoxy-6-methylphenol.

Objective: To synthesize **4-bromo-2-methoxy-6-methylphenol** via electrophilic bromination of 2-methoxy-6-methylphenol.

Materials:

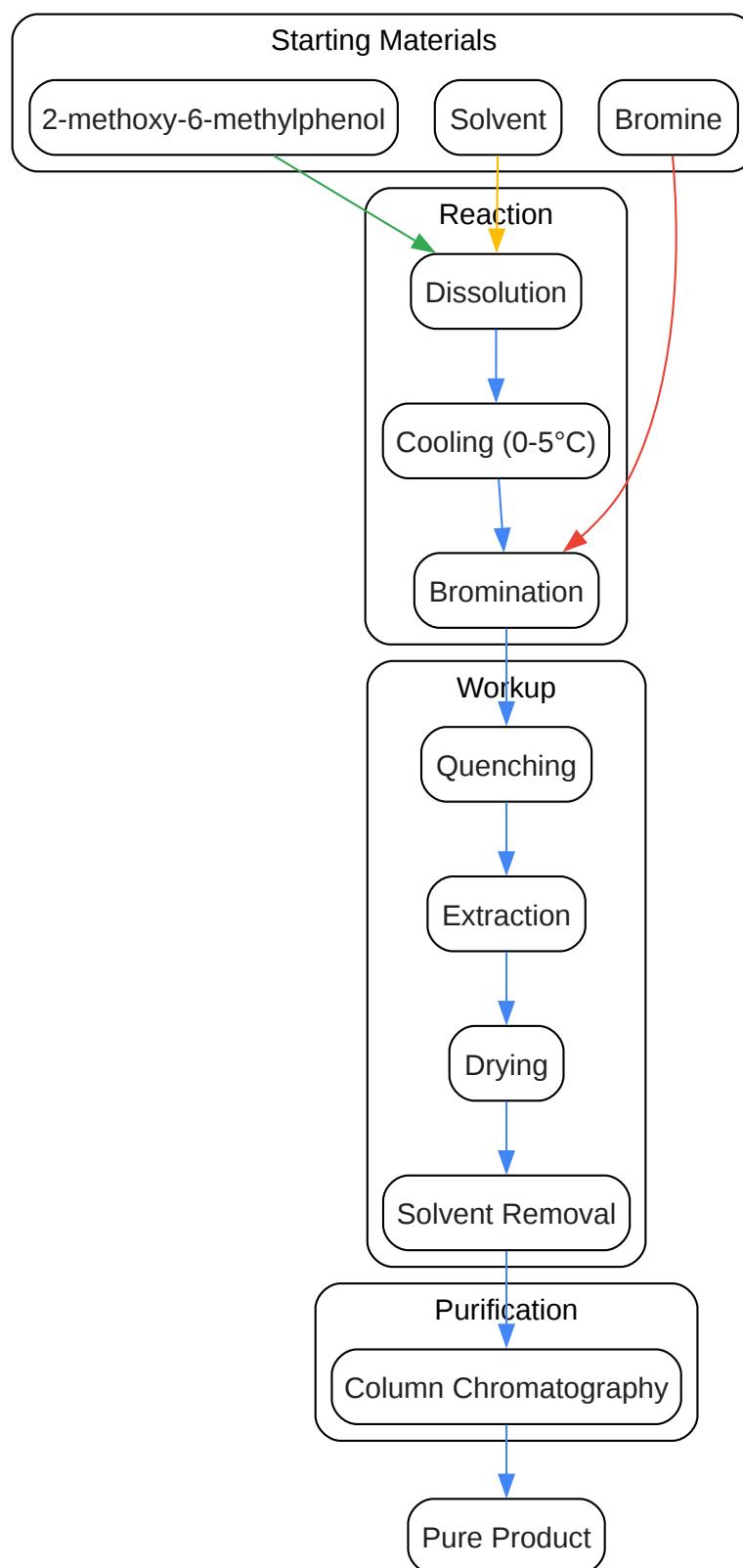
- 2-methoxy-6-methylphenol
- Bromine (Br₂)
- A suitable solvent (e.g., chloroform, carbon disulfide, or glacial acetic acid)
- Ice bath
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-6-methylphenol in the chosen solvent.
- Cool the flask to 0-5°C using an ice bath.[\[5\]](#)
- Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5°C.[\[5\]](#)
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2 hours) to ensure completion.
- Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution).

- Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to isolate the pure **4-bromo-2-methoxy-6-methylphenol**.

DOT Diagram: Proposed Synthesis Workflow

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Caption: Proposed workflow for the synthesis of **4-bromo-2-methoxy-6-methylphenol**.

DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for structurally similar phenolic compounds to assess antioxidant activity.[\[2\]](#)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, leading to a color change from purple to yellow, which is quantified spectrophotometrically.[\[2\]](#)

Reagents:

- DPPH solution (0.1 mM in methanol)
- **4-bromo-2-methoxy-6-methylphenol** stock solution (in methanol)
- Ascorbic acid or Trolox (positive control)
- Methanol (spectrophotometric grade)

Procedure:

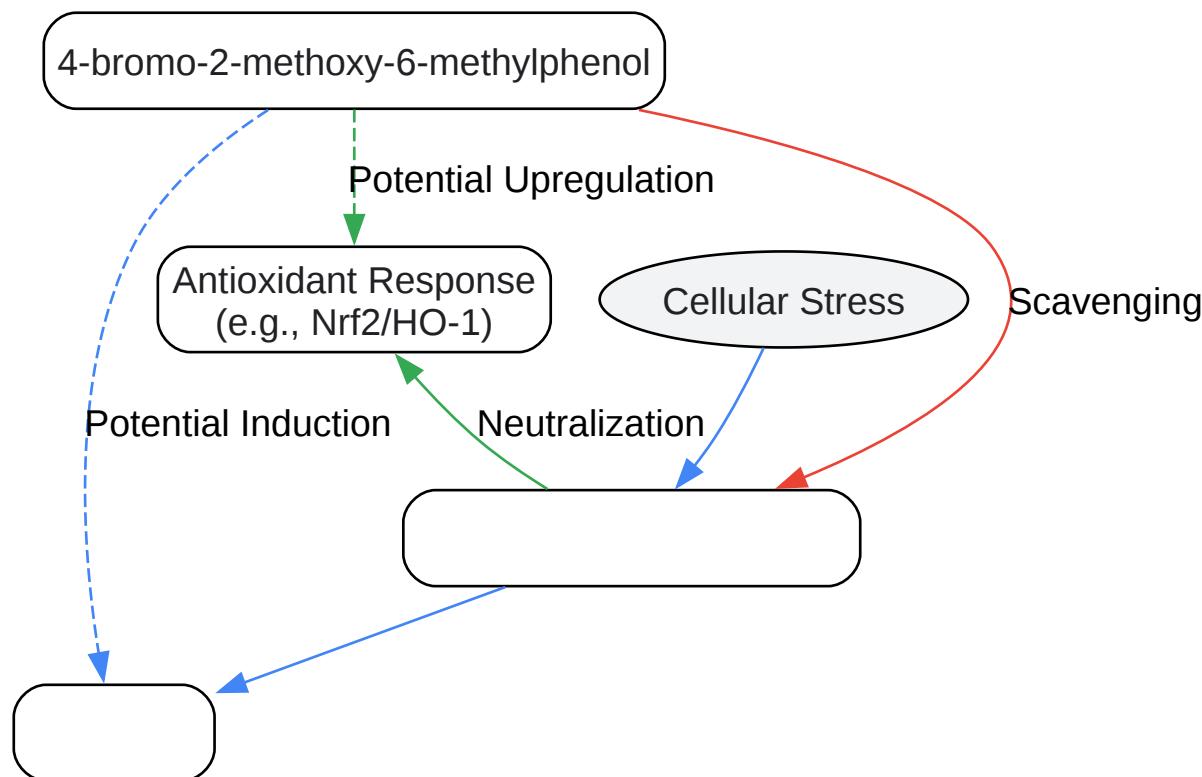
- Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well microplate.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Hypothesized Biological Signaling Pathway

While no specific signaling pathways have been elucidated for **4-bromo-2-methoxy-6-methylphenol**, the antioxidant and anticancer activities observed in related bromophenols suggest potential interactions with pathways regulating oxidative stress and apoptosis.[\[6\]](#)[\[8\]](#) For

instance, some bromophenol derivatives have been shown to modulate the expression of TrxR1 and HO-1, which are involved in the cellular antioxidant response, and to induce apoptosis in cancer cells.[6][8]

DOT Diagram: Hypothesized Signaling Pathway



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Caption: Hypothesized biological activity pathways for **4-bromo-2-methoxy-6-methylphenol**.

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